molecular formula C14H16O2 B7872259 4-Ethylphenyl-(5-methyl-2-furyl)methanol

4-Ethylphenyl-(5-methyl-2-furyl)methanol

Cat. No.: B7872259
M. Wt: 216.27 g/mol
InChI Key: UZPODLMHHYKNJO-UHFFFAOYSA-N
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Description

4-Ethylphenyl-(5-methyl-2-furyl)methanol is a furan-substituted benzyl alcohol derivative characterized by a 4-ethylphenyl group attached to a hydroxymethyl moiety and a 5-methyl-2-furyl substituent. Its molecular formula is C₁₄H₁₆O₂, with a molecular weight of 224.28 g/mol.

The compound is synthesized via nucleophilic addition or condensation reactions, analogous to methods used for related furyl alcohols. For example, Grignard reactions between 5-methyl-2-furylmagnesium bromide and substituted benzaldehydes, followed by reduction, are plausible synthetic routes .

Properties

IUPAC Name

(4-ethylphenyl)-(5-methylfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-3-11-5-7-12(8-6-11)14(15)13-9-4-10(2)16-13/h4-9,14-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPODLMHHYKNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC=C(O2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylphenyl-(5-methyl-2-furyl)methanol typically involves the reaction of 4-ethylbenzaldehyde with 5-methylfurfuryl alcohol under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Ethylphenyl-(5-methyl-2-furyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Hydrochloric acid for halogenation, ammonia for amination.

Major Products Formed

    Oxidation: 4-Ethylphenyl-(5-methyl-2-furyl)aldehyde or 4-Ethylphenyl-(5-methyl-2-furyl)ketone.

    Reduction: 4-Ethylphenyl-(5-methyl-2-furyl)methane.

    Substitution: 4-Ethylphenyl-(5-methyl-2-furyl)chloride or 4-Ethylphenyl-(5-methyl-2-furyl)amine.

Scientific Research Applications

4-Ethylphenyl-(5-methyl-2-furyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Ethylphenyl-(5-methyl-2-furyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the phenyl or furyl rings, leading to variations in reactivity, stability, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Ethylphenyl-(5-methyl-2-furyl)methanol Phenyl: 4-ethyl; Furan: 5-methyl C₁₄H₁₆O₂ 224.28 Intermediate in organic synthesis
3-Methoxyphenyl-(5-methyl-2-furyl)methanol Phenyl: 3-methoxy C₁₃H₁₄O₃ 218.25 Potential flavoring agent
4-Ethylthiophenyl-(2-furyl)methanol Phenyl: 4-ethylthio C₁₃H₁₄O₂S 250.31 Sulfur-containing bioactive analogs
(5-Methyl-2-furyl)methanol C₆H₈O₂ 112.13 Building block for heterocycles

Key Findings :

The 5-methyl group on the furan ring improves lipophilicity, which may influence membrane permeability in bioactive derivatives .

Synthetic Pathways: Compounds like 3-Methoxyphenyl-(5-methyl-2-furyl)methanol are synthesized via Claisen-Schmidt condensation between 5-methyl-2-furyl ketones and substituted benzaldehydes, followed by borohydride reduction . Thiophenyl analogs (e.g., 4-Ethylthiophenyl-(2-furyl)methanol) require thiolation steps, introducing sulfur for applications in coordination chemistry .

Biological and Industrial Relevance: The EFSA evaluated 3-(5-methyl-2-furyl)butanal as a flavoring agent, suggesting that furyl alcohols with alkyl/aryl substituents may have low toxicity thresholds . Nitrofuran derivatives (e.g., nitrofuryl thiazoles) demonstrate carcinogenicity in rodents, highlighting the importance of substituent choice in toxicological profiles .

Physicochemical Properties :

  • Solubility : Ethyl and methoxy groups enhance solubility in organic solvents (e.g., ethyl acetate) compared to hydroxylated analogs .
  • Thermal Stability : Furyl alcohols with bulky substituents (e.g., 4-ethylphenyl) exhibit higher melting points due to reduced molecular symmetry .

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